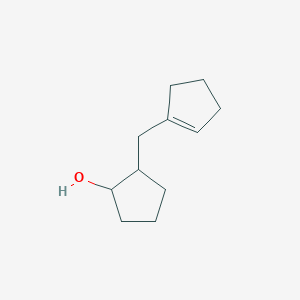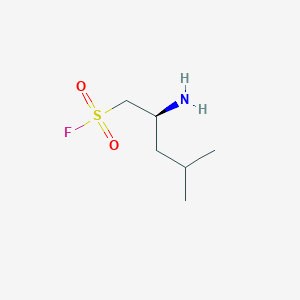
(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, and drug discovery. The presence of the sulfonyl fluoride group makes this compound particularly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the sulfonyl fluoride group.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include fluorosulfonyl radicals, sulfuryl fluoride gas, and electrophilic fluorinating agents . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl fluoride group into molecules.
Biology: The compound is employed in chemical biology for the study of enzyme mechanisms and protein labeling.
Medicine: In drug discovery, it serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of various materials and chemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with specific molecular targets. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function . The pathways involved in these interactions are often related to the inhibition of specific enzymes or the modification of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but contain a chloride group instead of a fluoride group.
Sulfonic Acids: These compounds have a similar sulfonyl group but lack the fluoride atom.
Fluorosulfonates: These compounds contain a sulfonate group with a fluoride atom.
Uniqueness
(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in various chemical and biological applications.
Propiedades
Fórmula molecular |
C6H14FNO2S |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylpentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H14FNO2S/c1-5(2)3-6(8)4-11(7,9)10/h5-6H,3-4,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
VSOSLMOKKGXDCD-LURJTMIESA-N |
SMILES isomérico |
CC(C)C[C@@H](CS(=O)(=O)F)N |
SMILES canónico |
CC(C)CC(CS(=O)(=O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



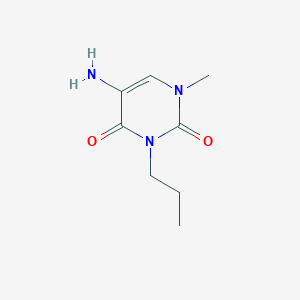
![4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306324.png)
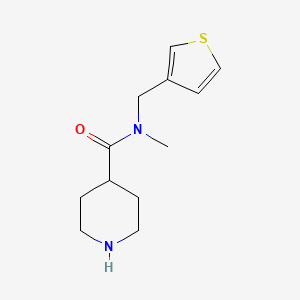
![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13306329.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306339.png)

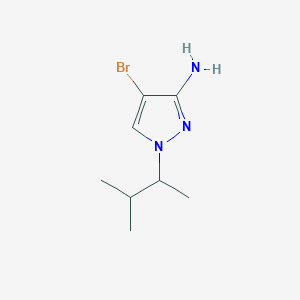
![8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13306349.png)
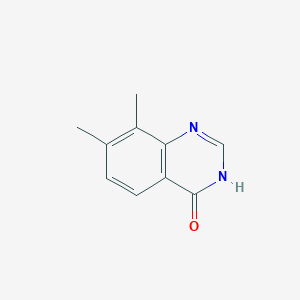
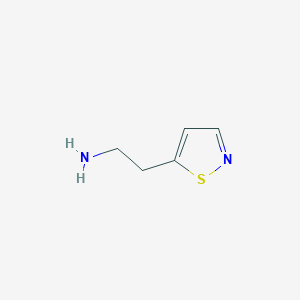
![1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione](/img/structure/B13306379.png)
![2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid](/img/structure/B13306384.png)
